Imatinib 4-Benzoic Acid
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Overview
Description
Imatinib 4-Benzoic Acid is a derivative of imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. This compound is characterized by its potent inhibitory effects on specific tyrosine kinases, making it a valuable asset in targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imatinib 4-Benzoic Acid involves several key steps. One common method includes the condensation of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine with 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. This reaction typically employs N,N’-carbonyldiimidazole (CDI) as a condensing agent in a dimethylformamide (DMF) solvent .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as nucleophilic substitution, reduction, and condensation reactions, followed by purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Imatinib 4-Benzoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and hydrazine.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated versions, depending on the specific reaction conditions .
Scientific Research Applications
Imatinib 4-Benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies involving cell signaling pathways and kinase inhibition.
Medicine: Integral in the development of targeted cancer therapies, particularly for chronic myeloid leukemia and gastrointestinal stromal tumors.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Imatinib 4-Benzoic Acid exerts its effects by inhibiting specific tyrosine kinases, such as BCR-ABL, c-Kit, and platelet-derived growth factor receptors. This inhibition occurs through competitive binding at the ATP-binding site of these kinases, leading to the suppression of their phosphorylation activity. Consequently, this results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.
Nilotinib: A more potent inhibitor of BCR-ABL with improved efficacy in certain resistant cases.
Bosutinib: Targets both BCR-ABL and Src family kinases, offering a different therapeutic profile.
Uniqueness: Imatinib 4-Benzoic Acid is unique due to its specific inhibitory action on BCR-ABL and c-Kit tyrosine kinases, making it highly effective in treating chronic myeloid leukemia and gastrointestinal stromal tumors. Its well-established safety profile and efficacy have set a benchmark for the development of subsequent tyrosine kinase inhibitors .
Properties
Molecular Formula |
C36H35N7O3 |
---|---|
Molecular Weight |
613.7 g/mol |
IUPAC Name |
4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C36H35N7O3/c1-25-4-13-31(21-33(25)41-36-38-16-14-32(40-36)30-3-2-15-37-22-30)39-34(44)28-9-5-26(6-10-28)23-42-17-19-43(20-18-42)24-27-7-11-29(12-8-27)35(45)46/h2-16,21-22H,17-20,23-24H2,1H3,(H,39,44)(H,45,46)(H,38,40,41) |
InChI Key |
NQXBXYCDWMUITM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(=O)O)NC5=NC=CC(=N5)C6=CN=CC=C6 |
Origin of Product |
United States |
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